molecular formula C25H31N3O3 B2843533 (E)-3-((2-((4-(dimethylamino)benzylidene)amino)phenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid CAS No. 725219-51-2

(E)-3-((2-((4-(dimethylamino)benzylidene)amino)phenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid

货号: B2843533
CAS 编号: 725219-51-2
分子量: 421.541
InChI 键: JUZYWGKZTHKIAO-WGOQTCKBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(E)-3-((2-((4-(dimethylamino)benzylidene)amino)phenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C25H31N3O3 and its molecular weight is 421.541. The purity is usually 95%.
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常见问题

Basic Research Questions

Q. How can researchers optimize the synthetic route for (E)-3-((2-((4-(dimethylamino)benzylidene)amino)phenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

  • Catalyst Selection : Test transition-metal catalysts (e.g., Pd, Cu) for coupling reactions to improve yield and regioselectivity .
  • Temperature Control : Conduct reactions under reflux or microwave-assisted conditions to reduce side products .
  • Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product .
  • Yield Tracking : Monitor intermediates via TLC and confirm final product purity using HPLC with a C18 column and UV detection (λ = 254 nm) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : Perform 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to resolve aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). NOESY can confirm the E-configuration of the benzylidene moiety .
  • FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) to validate functional groups .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Q. How can researchers assess the compound’s purity and stability under storage conditions?

Methodological Answer:

  • HPLC Analysis : Employ a reversed-phase C18 column with mobile phase (acetonitrile:water, 70:30) to quantify impurities (<1% threshold) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via UV-Vis spectroscopy (λ = 280 nm) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature to guide storage conditions (e.g., desiccated, -20°C) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between predicted and observed bioactivity data (e.g., enzyme inhibition)?

Methodological Answer:

  • Orthogonal Assays : Compare IC50_{50} values from fluorometric assays (e.g., NADH-coupled detection) with SPR (surface plasmon resonance) to validate binding kinetics .
  • Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues for inhibition .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100 ns trajectories to explain discrepancies between computational predictions and experimental IC50_{50} .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential (MEP) surfaces, highlighting nucleophilic/electrophilic regions for modification .
  • Docking Protocols : Use AutoDock Vina with flexible side chains to screen derivatives against off-target receptors (e.g., cytochrome P450 isoforms) and prioritize candidates with ΔG < -8 kcal/mol .
  • QSAR Modeling : Train models on logP, polar surface area, and H-bond donors to predict ADMET properties .

Q. What approaches are recommended for analyzing the compound’s solubility and formulation compatibility in preclinical studies?

Methodological Answer:

  • Co-Solvent Screening : Test DMSO:PBS (1:9), cyclodextrin complexes, or lipid nanoparticles for aqueous solubility enhancement (>100 µM target) .
  • Lipophilicity Profiling : Measure logD (pH 7.4) via shake-flask method and correlate with membrane permeability in Caco-2 cell assays .
  • In Silico Formulation Tools : Use Schrödinger’s Formulation Design Suite to predict excipient compatibility and avoid precipitation in vivo .

Q. How can researchers investigate the compound’s mechanism of action when biochemical data conflicts with structural predictions?

Methodological Answer:

  • Cryo-EM or X-ray Crystallography : Resolve ligand-bound protein structures at <3.0 Å resolution to identify allosteric binding sites .
  • Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry (n) and enthalpy (ΔH) to distinguish competitive vs. non-competitive inhibition .
  • Metabolomic Profiling : Use LC-MS/MS to track downstream metabolite changes (e.g., ATP/ADP ratios) in treated cell lines .

属性

IUPAC Name

3-[[2-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-24(2)19(14-15-25(24,3)23(30)31)22(29)27-21-9-7-6-8-20(21)26-16-17-10-12-18(13-11-17)28(4)5/h6-13,16,19H,14-15H2,1-5H3,(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZYWGKZTHKIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2N=CC3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

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